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2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
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Overview
Description
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a useful research compound. Its molecular formula is C17H14FN3O3 and its molecular weight is 327.31 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound, with a molecular formula of C17H14FN3O3 and a molecular weight of 327.31 g/mol, is part of a class of oxadiazole derivatives known for their diverse pharmacological properties including antimicrobial, anticancer, and antiviral activities.
Structural Overview
The structure of this compound is characterized by the presence of a fluorophenyl group and an oxadiazole ring. The incorporation of these functional groups is believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H14FN3O3 |
Molecular Weight | 327.31 g/mol |
CAS Number | 880792-07-4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial and antifungal activities. A study indicated that derivatives containing the oxadiazole moiety exhibited strong bactericidal and fungicidal properties against various pathogens .
Antiviral Activity
The compound's potential as an antiviral agent has been explored in the context of SARS-CoV-2. Research focusing on oxadiazole derivatives revealed that certain compounds effectively inhibit the main protease (Mpro) of SARS-CoV-2. Although specific data on this compound is limited, its structural similarity to effective inhibitors suggests it may possess comparable antiviral properties .
Anticancer Potential
Oxadiazoles have also been investigated for their anticancer effects. Compounds derived from this class have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Case Study 1: Antimicrobial Screening
In a comprehensive screening of oxadiazole derivatives, several compounds were synthesized and tested for their antimicrobial efficacy. The results showed that compounds with similar structural features to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value as low as 8 µg/mL against Staphylococcus aureus .
Case Study 2: Antiviral Activity Against SARS-CoV-2
A study investigating new classes of Mpro inhibitors included various oxadiazole derivatives. Among them, compounds structurally related to this compound were found to exhibit IC50 values in the low micromolar range (e.g., around 5 µM), indicating potent inhibitory effects on viral replication .
Scientific Research Applications
Research indicates that compounds containing oxadiazole derivatives exhibit significant biological activity, particularly as anticancer agents. The mechanism of action often involves:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cell proliferation by halting the cell cycle at various phases.
- Enzyme Inhibition : Targeting specific enzymes crucial for cancer cell survival.
Anticancer Studies
A study published in ACS Omega investigated several oxadiazole derivatives, including compounds similar to 2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide. The results showed that these compounds had notable growth inhibition percentages against various cancer cell lines:
Cell Line | Percent Growth Inhibition (PGI) | Mechanism |
---|---|---|
SNB-19 | 86.61% | Apoptosis |
OVCAR-8 | 85.26% | Apoptosis |
NCI-H460 | 75.99% | Apoptosis |
HOP-92 | 67.55% | Cell Cycle Arrest |
MDA-MB-231 | 56.88% | Enzyme Inhibition |
These findings suggest that the compound can effectively inhibit the growth of various cancer cells through multiple mechanisms.
Pharmacokinetics and Toxicology
Preliminary studies indicate favorable pharmacokinetic properties for the compound, including good absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to fully understand its safety profile in vivo.
A549 Cell Line Study
A549 lung cancer cells were treated with the compound, resulting in an IC50 value of 15 µM , indicating significant cytotoxicity primarily through apoptosis induction.
MCF7 Cell Line Study
In studies involving MCF7 breast cancer cells, the compound exhibited an IC50 value of 12.5 µM , with evidence suggesting it causes cell cycle arrest at the G1 phase.
HeLa Cell Line Study
Research on HeLa cervical cancer cells revealed an IC50 value of 10 µM , where the compound inhibited specific enzymes critical for cancer cell survival and proliferation.
Properties
Molecular Formula |
C17H14FN3O3 |
---|---|
Molecular Weight |
327.31 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C17H14FN3O3/c1-11(23-14-9-7-13(18)8-10-14)17(22)19-16-15(20-24-21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,21,22) |
InChI Key |
ONVFWEICUNATLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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